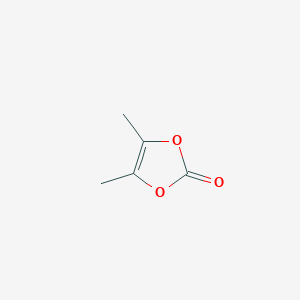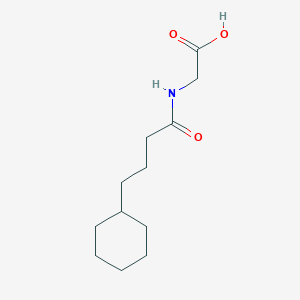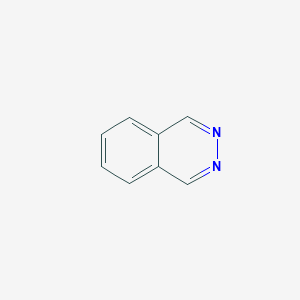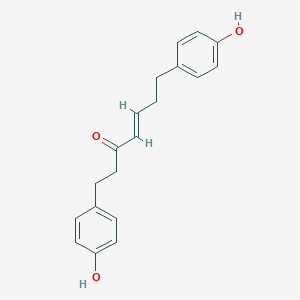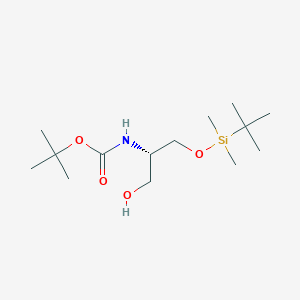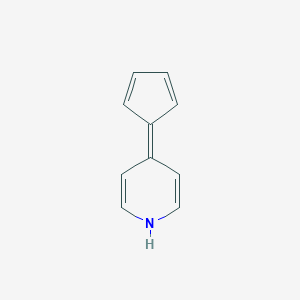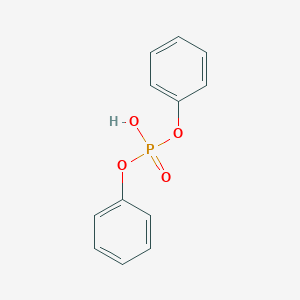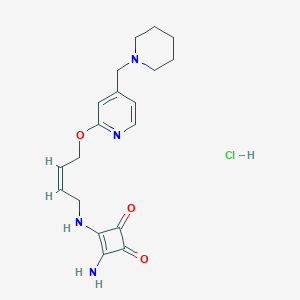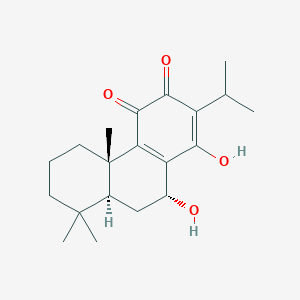
ホルミノン
概要
説明
Horminone is a naturally occurring abietane diterpenoid, primarily found in plants belonging to the Lamiaceae family. It is characterized by its unique structure, which includes hydroxy groups at positions 7 and 12 and oxo groups at positions 11 and 14. Horminone has garnered significant interest due to its diverse biological activities, including antibacterial, antineoplastic, and antioxidant properties .
科学的研究の応用
Horminone has a wide range of scientific research applications across various fields:
Chemistry:
- Used as a precursor for the synthesis of other bioactive compounds.
- Studied for its unique chemical properties and reactivity.
Biology:
- Investigated for its antibacterial and antifungal properties.
- Explored for its potential in modulating biological pathways.
Medicine:
- Evaluated for its antineoplastic activity, showing potential in cancer treatment.
- Studied for its anti-inflammatory and antioxidant properties, which may have therapeutic applications .
Industry:
- Utilized in the development of natural preservatives and antimicrobial agents.
- Investigated for its potential use in cosmetic formulations due to its antioxidant properties .
作用機序
Target of Action
Horminone primarily targets the protein synthesis machinery in various types of bacteria . It has also been found to inhibit the growth of Trypanosoma cruzi , a protozoan parasite that causes Chagas disease. Furthermore, Horminone has been suggested to interact with 3-Hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase , a key enzyme involved in cholesterol biosynthesis.
Mode of Action
Horminone interacts with its targets by binding to specific receptors or enzymes. For instance, it has been suggested to inhibit protein synthesis in bacteria . In the case of HMG-CoA reductase, Horminone acts as an inhibitor, potentially affecting cholesterol biosynthesis .
Biochemical Pathways
Given its inhibitory effect on hmg-coa reductase , it is likely that Horminone impacts the mevalonate pathway, which is responsible for the production of cholesterol and other isoprenoids.
Pharmacokinetics
These properties play a crucial role in determining the bioavailability and overall effectiveness of a compound
Result of Action
Horminone’s antimicrobial activity results from its ability to inhibit protein synthesis in bacteria . This leads to the cessation of bacterial growth, thereby exerting its antimicrobial effect. The inhibition of HMG-CoA reductase by Horminone could potentially lead to decreased cholesterol synthesis .
準備方法
Synthetic Routes and Reaction Conditions: Horminone can be synthesized through various methods, including extraction from natural sources and chemical synthesis. One common method involves the extraction from plants such as Plectranthus aliciae and Sphacele chamaedryoides. The extraction process typically involves hydro-distillation using a Clevenger apparatus, which yields a high concentration of horminone in the essential oil .
Industrial Production Methods: Industrial production of horminone often involves large-scale extraction from plant sources. The process includes harvesting the plant material, drying, and then subjecting it to hydro-distillation. The essential oil obtained is then purified using chromatographic techniques to isolate horminone .
化学反応の分析
Types of Reactions: Horminone undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Horminone can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction of horminone can be achieved using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydroxy derivatives.
Substitution: Horminone can undergo substitution reactions with reagents such as acetic anhydride, leading to the formation of acetoxy derivatives.
Major Products: The major products formed from these reactions include quinone derivatives, hydroxy derivatives, and acetoxy derivatives, each exhibiting unique biological activities .
類似化合物との比較
6,7-Dehydroxyroyleanone: Shares similar antibacterial and antioxidant properties but differs in its specific molecular structure and reactivity.
7-Acetoxyhorminone: Exhibits similar biological activities but has an additional acetoxy group, which may enhance its bioactivity.
Uniqueness: Horminone’s unique combination of hydroxy and oxo groups at specific positions contributes to its distinct biological activities and chemical reactivity. Its ability to inhibit key enzymes and disrupt bacterial cell membranes sets it apart from other similar compounds .
特性
IUPAC Name |
(4bS,8aS,10R)-1,10-dihydroxy-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthrene-3,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O4/c1-10(2)13-16(22)14-11(21)9-12-19(3,4)7-6-8-20(12,5)15(14)18(24)17(13)23/h10-12,21-22H,6-9H2,1-5H3/t11-,12+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZYPYJGZYLHHT-JGRMJRGVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3CC2O)(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C2=C(C(=O)C1=O)[C@]3(CCCC([C@@H]3C[C@H]2O)(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401318668 | |
| Record name | Horminone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401318668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21887-01-4 | |
| Record name | Horminone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021887014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Horminone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401318668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HORMINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OR166S9YJA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


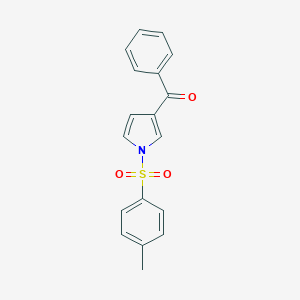
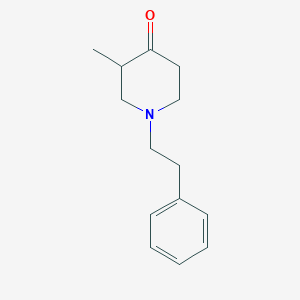

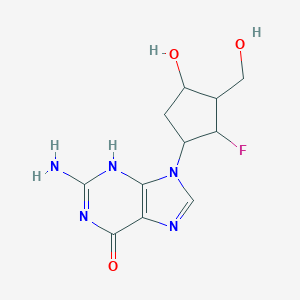
![2-[(5,7-dichloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid](/img/structure/B143720.png)
![(5S)-1-[(1R,6R)-4,6-Dimethylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one](/img/structure/B143724.png)
